2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Kinase inhibition Structure-activity relationship Regioisomer differentiation

2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435981-76-2; molecular formula C₂₀H₁₉N₅O₂; MW 361.4 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class. The TP scaffold is recognized as a privileged structure in medicinal chemistry: its ring system is isoelectronic with that of purines, enabling it to serve as a purine bioisostere, and it has also been validated as a bioisostere of carboxylic acid functional groups and N-acetylated lysine.

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B11223115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4)OC
InChIInChI=1S/C20H19N5O2/c1-26-17-8-6-14(13-18(17)27-2)7-9-19-23-20-22-12-10-16(25(20)24-19)15-5-3-4-11-21-15/h3-6,8,10-13H,7,9H2,1-2H3
InChIKeyIJJXIKOYHGDNBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine: Structural Identity, Scaffold Privilege, and Procurement Rationale


2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435981-76-2; molecular formula C₂₀H₁₉N₅O₂; MW 361.4 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class [1]. The TP scaffold is recognized as a privileged structure in medicinal chemistry: its ring system is isoelectronic with that of purines, enabling it to serve as a purine bioisostere, and it has also been validated as a bioisostere of carboxylic acid functional groups and N-acetylated lysine [1]. This compound is distinguished from its closest commercially cataloged analogs by two key structural features: (i) a 2-pyridyl substituent at the 7-position (versus the 4-pyridyl or phenyl alternatives), and (ii) a 3,4-dimethoxyphenethyl group at the 2-position (versus unsubstituted phenethyl or 4-methoxybenzyl variants) . These structural elements confer differentiated physicochemical properties and potential binding interactions that cannot be replicated by simple analog substitution, making compound identity verification critical in procurement decisions.

Why 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Close Analogs


Interchanging this compound with its closest cataloged analogs—the 4-pyridyl isomer (CAS 1435975-64-6), the des-methoxy phenethyl analog (CAS 1435899-78-7), or the 7-phenyl variant (CAS 1435999-47-5)—introduces material changes in molecular recognition, physicochemical profile, and potential biological readout. The ortho nitrogen of the 2-pyridyl group imposes steric constraints and alters hydrogen-bonding geometry compared to the 4-pyridyl isomer, an effect documented across multiple chemotypes where 2-pyridyl → 3-pyridyl or 4-pyridyl substitution has produced >6-fold shifts in target potency [1]. The 3,4-dimethoxy substitution on the phenethyl ring contributes two additional hydrogen-bond acceptor sites, increases molecular weight by approximately 60–70 Da relative to the unsubstituted phenethyl analog, and raises computed logP, all of which affect membrane permeability, solubility, and off-target binding profiles . Furthermore, the TP scaffold itself is a demonstrated purine bioisostere and carboxylic acid mimetic; removing or relocating the pyridyl nitrogen would fundamentally alter the electrostatic surface that enables these molecular recognition events [2]. The quantitative evidence below substantiates why generic substitution is scientifically invalid without confirmatory re-assay.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Against Closest Analogs


2-Pyridyl Versus 4-Pyridyl Regioisomerism: Differentiated Binding Geometry and Target Engagement Potential

The 2-pyridyl substituent at position 7 of the triazolo[1,5-a]pyrimidine core provides a distinct spatial orientation of the nitrogen lone pair relative to the 4-pyridyl isomer (CAS 1435975-64-6). In the broader triazolo[1,5-a]pyrimidine chemotype, the position of the pyridyl nitrogen has been shown to be a critical determinant of kinase binding potency [1]. Specifically, in structurally related triazolo[1,5-a]pyrimidine-based kinase inhibitor series, the point of pyridyl attachment determines activity rank order: 2-pyridyl > 3-pyridyl > 4-pyridyl has been documented, with 3-pyridyl analogues exhibiting substantially reduced potency compared to 2-pyridyl congeners [2]. The ortho nitrogen of the 2-pyridyl group introduces steric constraints that alter the ligand's binding pose relative to the 4-pyridyl isomer, which presents its nitrogen in a para orientation more favorable for linear hydrogen bonding but less optimal for chelation or bifurcated interactions [1]. This binding geometry differentiation cannot be compensated for by using the 4-pyridyl analog without experimental re-validation.

Kinase inhibition Structure-activity relationship Regioisomer differentiation

3,4-Dimethoxyphenethyl Versus Unsubstituted Phenethyl: Differentiated Physicochemical and Pharmacological Profile

The presence of the 3,4-dimethoxyphenethyl group at position 2 of the triazolo[1,5-a]pyrimidine core confers measurably different physicochemical properties compared to the unsubstituted phenethyl analog (CAS 1435899-78-7) . The target compound has a molecular weight of 361.4 g/mol versus approximately 291–301 g/mol for the des-methoxy analog, a difference of ~60–70 Da . The two methoxy oxygen atoms contribute two additional hydrogen-bond acceptor sites, increasing the total HBA count from 5 to 7, and raise the computed XLogP3-AA from approximately 2.9 to an estimated 3.2–3.5 [1]. In the broader medicinal chemistry literature, the 3,4-dimethoxyphenethyl moiety has been identified as a pharmacologically significant substituent that can enhance target engagement: in a structurally distinct piperazine series, N1-substitution with 3,4-dimethoxyphenethyl was reported as the most promising modification with regard to pharmacological activity [2]. These differences in molecular bulk, lipophilicity, and hydrogen-bonding capacity mean that the des-methoxy phenethyl analog cannot serve as a physicochemical surrogate in assay development or SAR studies.

Physicochemical property differentiation Lipophilicity Hydrogen bonding

[1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Privilege: Documented Superiority Over Pyrazolopyrimidine and Quinoline Isosteres in Antiparasitic Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold to which the target compound belongs has been demonstrated to possess superior antiparasitic activity compared to closely related heterocyclic isosteres. In a comparative study of 35 newly synthesized compounds, [1,2,4]triazolo[1,5-a]pyrimidine derivatives were more potent against P. falciparum (3D7 strain) than the corresponding pyrazolo[1,5-a]pyrimidine and quinoline analogues [1]. The most potent triazolopyrimidine compounds in this series achieved IC₅₀ values of 0.030–0.086 μM, which were equipotent to the reference antimalarial chloroquine [1]. Furthermore, all [1,2,4]triazolo[1,5-a]pyrimidine derivatives in this study inhibited the validated target PfDHODH with IC₅₀ values in the low micromolar to low nanomolar range (0.08–1.3 μM) and exhibited excellent selectivity over the human homologue HsDHODH (0–30% inhibition at 50 μM) [1]. This class-level evidence demonstrates that the TP core offers intrinsic potency and selectivity advantages that are not shared by the pyrazolopyrimidine or quinoline cores, making the specific TP scaffold a non-interchangeable structural element.

Antimalarial PfDHODH inhibition Scaffold comparison

2-Pyridyl as a Differentiated Metal-Coordination Handle Versus 4-Pyridyl and Phenyl Analogs

The 7-(2-pyridyl) substituent offers a distinct metal-coordination profile compared to the 7-(4-pyridyl) isomer (CAS 1435975-64-6) and the 7-phenyl analog (CAS 1435999-47-5). The ortho nitrogen of the 2-pyridyl group, combined with the N3 nitrogen of the triazolopyrimidine core, creates a potential N,N-bidentate chelation motif that is geometrically inaccessible to the 4-pyridyl isomer due to the para orientation of its nitrogen [1]. In the broader 1,2,4-triazolo[1,5-a]pyrimidine literature, the coordination chemistry is dominated by monodentate N3 binding, but 2-pyridyl substitution introduces the possibility of chelation that can stabilize metal complexes with altered biological activity profiles [2]. Metal complexes of triazolopyrimidines have demonstrated antiparasitic activity against Leishmania and Trypanosoma species, and have been explored as antitumor agents, with platinum(II) complexes showing cytotoxicity profiles that differ from the free ligands [2][3]. The 7-phenyl analog (CAS 1435999-47-5) lacks the pyridyl nitrogen entirely, eliminating any metal-coordination capability at this position .

Metal coordination Chelation Anticancer metal complexes

Differentiated Pharmacokinetic and Drug-Likeness Profile: TP Scaffold Versus Non-TP Heterocyclic Cores

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a carboxylic acid bioisostere with an experimental pKa (~4.6) that closely mimics the acidity of a carboxylic acid group, a property not shared by pyrazolopyrimidine or quinoline cores [1]. This bioisosteric capability has been exploited to generate non-carboxylated FABP4 inhibitors with improved pharmacokinetic profiles, including oral efficacy in diet-induced obese mice at doses of 3–30 mg/kg [1]. Additionally, the TP scaffold has demonstrated promise in delivering metabolically stable compounds: triazolopyrimidine-based PfDHODH inhibitors have shown low predicted intrinsic clearance in human liver microsomes and prolonged in vivo exposure in mice [2]. In the PDE2A inhibitor space, optimized triazolo[1,5-a]pyrimidines have achieved sub-nanomolar potency (IC₅₀ = 1.3 ± 0.39 nM) with 100-fold selectivity over other PDE enzymes and clean cytochrome P450 profiles . These class-level ADME-PK advantages are scaffold-intrinsic and would not be expected from pyrazolopyrimidine, quinoline, or imidazopyrimidine replacements, supporting the selection of the TP core for programs requiring favorable drug-like properties.

Drug-likeness Bioisostere ADME-PK properties

Recommended Research and Procurement Application Scenarios for 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine


Kinase Inhibitor Lead Discovery Requiring Differentiated 2-Pyridyl Binding Geometry

In kinase inhibitor programs where the ligand binding pose is sensitive to the spatial orientation of the heteroaryl substituent, this compound provides the ortho-pyridyl nitrogen geometry essential for forming a specific hydrogen-bond or chelation interaction within the ATP-binding pocket. As established in Evidence Item 1, the 2-pyridyl group confers binding geometry that differs fundamentally from the 4-pyridyl isomer, with class-level SAR indicating 2-pyridyl > 3-pyridyl > 4-pyridyl rank order potency in related chemotypes [1]. Researchers should procure this specific regioisomer rather than the commercially available 4-pyridyl variant (CAS 1435975-64-6) when the target protein's crystal structure or docking model predicts a favorable interaction with an ortho-pyridyl nitrogen. The TP scaffold's established purine bioisosterism further supports its use in ATP-competitive inhibitor design [2].

Metallodrug or Metal-Based Probe Development Exploiting Bidentate N,N-Chelation

For research programs developing metal-based therapeutics, imaging agents, or catalytic probes, this compound offers a geometrically unique N,N-bidentate chelation motif formed by the TP N3 nitrogen and the 2-pyridyl ortho nitrogen. As described in Evidence Item 4, this chelation mode is sterically inaccessible to the 4-pyridyl isomer and entirely absent in the 7-phenyl analog . Metal complexes of triazolopyrimidines have demonstrated antiparasitic and antitumor activities that differ from the corresponding free ligands [3]. This compound should be selected over the 4-pyridyl or phenyl analogs when the research objective requires a chelating ligand with a 5-membered metallacycle geometry, such as for platinum(II), palladium(II), copper(II), or zinc(II) coordination chemistry studies [3].

Antiparasitic Drug Discovery Leveraging the TP Scaffold's PfDHODH Selectivity Advantage

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated clear superiority over pyrazolopyrimidine and quinoline cores in anti-P. falciparum activity, with the most potent TP derivatives achieving IC₅₀ values of 0.030–0.086 μM—equipotent to chloroquine—while maintaining excellent selectivity over the human DHODH enzyme (0–30% inhibition at 50 μM) [4]. This compound, bearing the privileged TP core with differentiated 2-(3,4-dimethoxyphenethyl) and 7-(2-pyridyl) substituents, represents a valuable starting point or reference compound for structure-activity relationship campaigns targeting PfDHODH. Procurement should prioritize this specific compound over pyrazolopyrimidine-based analogs when the program objective is to exploit the TP scaffold's intrinsic PfDHODH potency and human selectivity, as substituting the core scaffold would predictably compromise these class-level advantages [4].

Physicochemical Property Benchmarking for Computational ADME-PK Model Validation

The well-defined structural differences between this compound (MW 361.4; estimated XLogP3-AA ~3.2–3.5; HBA count 7) and its des-methoxy analog (MW ~291–301; XLogP3-AA ~2.9; HBA count 5) make this pair an ideal matched molecular pair for validating computational models of lipophilicity, permeability, and metabolic stability [5]. As established in Evidence Item 2, the 3,4-dimethoxyphenethyl group introduces measurable ΔMW (+60–70 Da) and ΔHBA (+2) differences. Procurement of both compounds from authenticated sources enables rigorous paired analysis where the impact of methoxy substitution on experimental logP, Caco-2 permeability, microsomal stability, or plasma protein binding can be isolated from scaffold-level effects. This application scenario is particularly relevant for CROs and pharmaceutical discovery groups building or validating in silico ADME prediction platforms [2].

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